8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid 8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. There are two A1-phytoprostanes, both having the single ketone group on the ring structure. This isoform results from cyclization between carbons 9 and 13 of linolenic acid, as opposed to carbons 3 and 7 in A1-phytoprostane-II. A1-Phytoprostanes induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants.
Brand Name: Vulcanchem
CAS No.: 1035557-09-5
VCID: VC0163831
InChI: InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
SMILES: CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Molecular Formula: C18H28O4
Molecular Weight: 308.4 g/mol

8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

CAS No.: 1035557-09-5

Reference Standards

VCID: VC0163831

Molecular Formula: C18H28O4

Molecular Weight: 308.4 g/mol

8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid - 1035557-09-5

CAS No. 1035557-09-5
Product Name 8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
IUPAC Name 8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid
Standard InChI InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
Standard InChIKey OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
Isomeric SMILES CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O
SMILES CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Canonical SMILES CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Description A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. There are two A1-phytoprostanes, both having the single ketone group on the ring structure. This isoform results from cyclization between carbons 9 and 13 of linolenic acid, as opposed to carbons 3 and 7 in A1-phytoprostane-II. A1-Phytoprostanes induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants.
Synonyms 16-A1-Phytoprostane;Phytoprostane A1;PPA1
Reference 1.Thoma, I.,Loeffler, C.,Sinha, A.K., et al. Cyclopentenone isoprostanes induced by reactive oxygen species trigger defense gene activation and phytoalexin accumulation in plants. Plant Journal 34(3), 363-375 (2003).
PubChem Compound 24978539
Last Modified Nov 11 2021
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